molecular formula C25H27N3O6S2 B298662 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B298662
M. Wt: 529.6 g/mol
InChI Key: XLTFCNCQFIRYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.

Mechanism of Action

2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide acts as a competitive inhibitor of PARP, binding to the enzyme's catalytic domain and preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage, which can induce cell death or senescence. Moreover, 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to induce the formation of PARP-DNA complexes, which can further enhance DNA damage and cell death.
Biochemical and Physiological Effects:
2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have potent PARP inhibition activity in vitro and in vivo. In preclinical studies, 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. Moreover, 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in lab experiments is its potent PARP inhibition activity, which can enhance the efficacy of DNA-damaging agents. Moreover, 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of using 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its potential toxicity, which can limit its clinical application.

Future Directions

There are several future directions for the research on 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. Firstly, further preclinical studies are needed to investigate the potential of 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide as a radio- and chemo-sensitizer. Secondly, the anti-inflammatory and neuroprotective effects of 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide need to be further explored to identify its potential therapeutic applications in various diseases. Moreover, the potential toxicity of 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide needs to be further investigated to identify its safety profile and clinical application. Finally, the development of novel PARP inhibitors based on the structure of 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide may lead to the discovery of more potent and selective PARP inhibitors with improved safety profiles.

Synthesis Methods

2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide can be synthesized by reacting 2-methyl(phenylsulfonyl)aniline with 4-(4-morpholinylsulfonyl)aniline in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in high yield and purity.

Scientific Research Applications

2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively used in scientific research due to its potent PARP inhibition activity. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been used in preclinical studies to investigate its potential as a radio- and chemo-sensitizer. Moreover, 2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

properties

Product Name

2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Molecular Formula

C25H27N3O6S2

Molecular Weight

529.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C25H27N3O6S2/c1-20-7-5-6-10-24(20)28(36(32,33)22-8-3-2-4-9-22)19-25(29)26-21-11-13-23(14-12-21)35(30,31)27-15-17-34-18-16-27/h2-14H,15-19H2,1H3,(H,26,29)

InChI Key

XLTFCNCQFIRYKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.